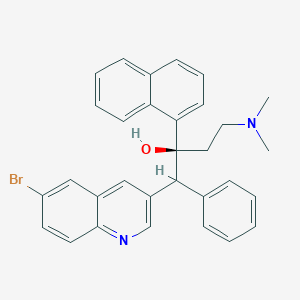
(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bedaquiline is a diarylquinoline antimycobacterial drug primarily used in the treatment of multidrug-resistant tuberculosis. It was approved by the United States Food and Drug Administration in 2012 and is considered a significant breakthrough in tuberculosis treatment due to its unique mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: Bedaquiline can be synthesized through several methods. One common method involves the reaction of a compound II and a compound III in the presence of zinc powder and a catalyst such as trimethylchlorosilane or 1,2-dibromoethane in tetrahydrofuran . Another method involves reacting a compound (9) with a reducing agent in a solvent to collect the racemate of bedaquiline .
Industrial Production Methods: Industrial production of bedaquiline often involves the preparation of its fumarate salt due to its high purity, excellent physicochemical properties, and good stability. The preparation methods for bedaquiline fumarate include crystallization techniques that improve the quality of the product and are suitable for mass production .
化学反応の分析
Types of Reactions: Bedaquiline undergoes several types of chemical reactions, including oxidative metabolism primarily by the cytochrome P450 isoenzyme 3A4 to form a less-active N-monodesmethyl metabolite . It also undergoes acid dissociation reactions, forming various protonated and dissociated species in different pH conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving bedaquiline include cytochrome P450 isoenzyme 3A4 for oxidative metabolism and various acids and bases for dissociation reactions. The conditions for these reactions typically involve specific pH ranges and temperatures to achieve the desired products .
Major Products Formed: The major products formed from the reactions of bedaquiline include its N-monodesmethyl metabolite and various protonated and dissociated species such as L−, LH, LH2+, LH32+, and LH43+ .
科学的研究の応用
Bedaquiline has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used to treat multidrug-resistant tuberculosis and has shown promising results in improving treatment outcomes and reducing mortality rates . Additionally, bedaquiline’s unique mechanism of action has made it a subject of interest in studies aiming to develop new antibiotics and improve first-line treatments for tuberculosis .
作用機序
Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis. This enzyme is essential for the generation of energy in the bacteria. By binding to the subunit c of ATP synthase, bedaquiline blocks the proton pump, leading to the inhibition of ATP production and ultimately causing bacterial cell death .
類似化合物との比較
Bedaquiline is unique among tuberculosis treatments due to its mechanism of action. Similar compounds include other antimycobacterial drugs such as isoniazid, rifampicin, pyrazinamide, and ethambutol. unlike these drugs, bedaquiline targets the ATP synthase enzyme, making it effective against multidrug-resistant strains of tuberculosis .
特性
分子式 |
C31H29BrN2O |
|---|---|
分子量 |
525.5 g/mol |
IUPAC名 |
(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C31H29BrN2O/c1-34(2)18-17-31(35,28-14-8-12-22-9-6-7-13-27(22)28)30(23-10-4-3-5-11-23)25-19-24-20-26(32)15-16-29(24)33-21-25/h3-16,19-21,30,35H,17-18H2,1-2H3/t30?,31-/m1/s1 |
InChIキー |
CAZMLEZKNNXBTD-NLIBRCFJSA-N |
異性体SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |
正規SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


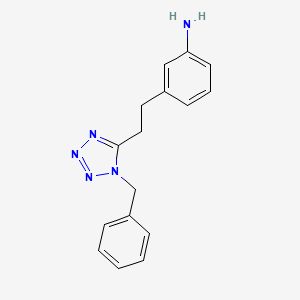
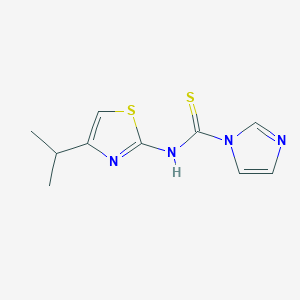
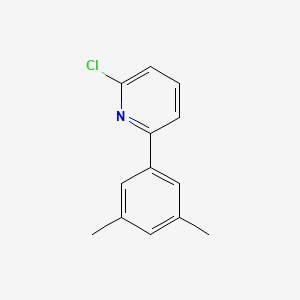
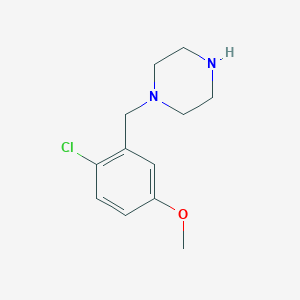
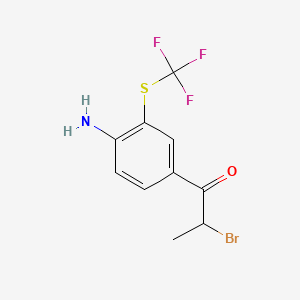
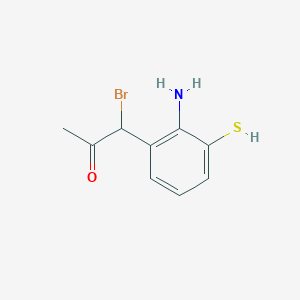
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)
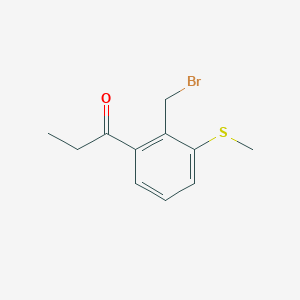

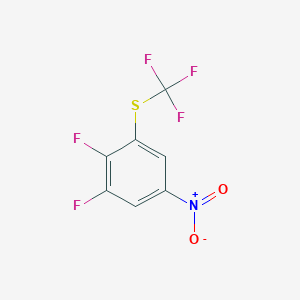
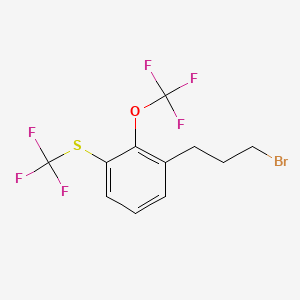
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)

![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
